Chroman-4-amine hydrochloride
Description
Overview of Chroman-4-amine (B2768764) Hydrochloride as a Chemical Entity
Chroman-4-amine hydrochloride is the hydrochloride salt of chroman-4-amine. The core of this compound is the chroman ring system, which consists of a benzene (B151609) ring fused to a dihydropyran ring. The amine group at the 4-position of the chroman structure is a key functional group that allows for a variety of chemical modifications. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, which is advantageous for research applications.
The compound can exist as a racemic mixture or as individual enantiomers, (R)-Chroman-4-amine hydrochloride and (S)-Chroman-4-amine hydrochloride, which are chiral. This chirality is a crucial aspect of its chemical identity, as the biological activity of its derivatives can be highly dependent on the stereochemistry at the C4 position.
Below is a data table summarizing the key chemical properties of this compound and its common enantiomeric forms.
| Property | Value | Reference |
| IUPAC Name | 3,4-dihydro-2H-chromen-4-amine;hydrochloride | sigmaaldrich.com |
| Molecular Formula | C9H12ClNO | chemscene.com |
| Molecular Weight | 185.65 g/mol | chemscene.com |
| Canonical SMILES | C1COC2=CC=CC=C2C1N.Cl | smolecule.com |
| InChI Key | BVMKYKMJUZEGBU-UHFFFAOYSA-N | sigmaaldrich.com |
| Physical Form | White to Yellow Solid | sigmaaldrich.com |
| Storage Temperature | Room Temperature or 2-8°C under inert gas | sigmaaldrich.comchembk.com |
Note: The table represents the racemic form. Enantiomers will have specific IUPAC names, SMILES, and InChI Keys reflecting their stereochemistry. For example, the (R)-enantiomer's IUPAC name is (4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride. smolecule.com
Significance of this compound in Medicinal Chemistry and Drug Discovery
The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes chroman-containing compounds, including derivatives of this compound, valuable starting points for the development of new therapeutic agents. nih.gov
The primary significance of this compound in this field lies in its role as a key building block or intermediate. chemimpex.com Its amine group can undergo various chemical reactions, such as acylation and nucleophilic substitution, allowing for the attachment of diverse functional groups. smolecule.com This modularity enables the synthesis of large libraries of compounds for screening against various biological targets.
Research has shown that derivatives of chroman-4-amine are being investigated for a range of potential therapeutic applications, including:
Neurological Disorders: The chroman structure is a component of molecules being studied for conditions like Alzheimer's and Parkinson's disease. core.ac.uk Derivatives have shown inhibitory activity against enzymes such as butyrylcholinesterase, which is implicated in cognitive decline. core.ac.uk
Anti-inflammatory and Anticancer Activity: Some chroman derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of targets like Tumor Necrosis Factor-alpha (TNF-α). smolecule.com Additionally, certain chroman-4-one derivatives have been investigated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to aging-related diseases and cancer. nih.govacs.org
Antimicrobial and Antiviral Properties: The broader class of chroman derivatives has been explored for potential antimicrobial and antiviral activities. smolecule.com
Historical Perspective of this compound Research
The study of chroman-based compounds has a long history, with the chromone (B188151) scaffold being found in many naturally occurring secondary metabolites from plants. nih.govresearchgate.net The development of synthetic methodologies to create and modify the chroman ring system has been an ongoing area of research in organic chemistry. researchgate.netfrontiersin.org
Early research into chroman-4-amine and its derivatives was likely driven by the desire to create analogues of biologically active natural products. The synthesis of 4-aminochromans from chroman-4-ones has been a focus of synthetic organic chemists, with various methods being developed to achieve this transformation efficiently and with high stereoselectivity. lookchem.combarc.gov.inhbni.ac.in Over time, the focus has shifted towards creating diverse libraries of these compounds for high-throughput screening in drug discovery programs. lookchem.com The development of more advanced synthetic techniques, including asymmetric synthesis, has allowed for the preparation of enantiomerically pure (R)- and (S)-chroman-4-amine hydrochlorides, enabling more detailed investigations into the structure-activity relationships of their derivatives. lookchem.com
Scope and Objectives of the Research Outline
The scope of this article is to provide a detailed and scientifically grounded overview of this compound, focusing exclusively on its chemical nature and its role in academic and industrial research. The objective is to present a clear and structured account of this compound, adhering strictly to the outlined sections.
This article will delve into the fundamental chemical characteristics of this compound, its importance as a scaffold in the synthesis of new chemical entities for medicinal purposes, and the historical context of its research. The information presented is intended to be a factual and authoritative resource for researchers and students in the fields of chemistry and pharmaceutical sciences.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMKYKMJUZEGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920284 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-63-5 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Asymmetric Synthesis of Chiral Chroman-4-amine (B2768764) Hydrochloride Enantiomers
A robust and highly enantioselective pathway has been developed for the synthesis of (R)-chroman-4-amine salts starting from substituted chroman-4-ones. researchgate.net This multi-step process involves an initial asymmetric reduction, followed by stereochemical inversion and a final reduction, culminating in a non-chromatographic purification step.
The cornerstone of the asymmetric synthesis is the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.orgyoutube.com In this strategy, a substituted chroman-4-one is treated with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF), in the presence of a chiral oxazaborolidine catalyst. wikipedia.orgorganic-chemistry.org This catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, creates a chiral environment around the ketone's carbonyl group. youtube.comalfa-chemistry.com
The mechanism involves the coordination of the catalyst's boron atom to the carbonyl oxygen, which activates the ketone for reduction. organic-chemistry.org The borane reducing agent then coordinates to the catalyst's nitrogen atom, positioning a hydride for intramolecular delivery to one specific face of the ketone. youtube.com This directed attack ensures high stereoselectivity, yielding the corresponding (S)-chroman-4-ol with excellent enantiomeric excess. researchgate.net The predictability and high stereocontrol of the CBS reduction make it a reliable method for establishing the initial stereocenter in the synthesis. alfa-chemistry.com
Following the formation of the (S)-chroman-4-ol, the next step is to convert it into the desired (R)-chroman-4-amine. This is achieved through a two-step sequence involving an azide (B81097) intermediate, which serves as a masked amine. masterorganicchemistry.com The hydroxyl group of the (S)-chroman-4-ol is first converted into a good leaving group, and then displaced by an azide nucleophile (N₃⁻) in a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.com This reaction proceeds with a complete inversion of stereochemistry at the C4 position, transforming the (S)-alcohol into an (R)-azide.
The final step in forming the amine is the reduction of the organic azide. This transformation is commonly and efficiently carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.comorganic-chemistry.org This reduction converts the azido (B1232118) group (-N₃) into a primary amino group (-NH₂), liberating nitrogen gas (N₂) in the process and yielding the crude (R)-chroman-4-amine. researchgate.netmasterorganicchemistry.com
Purification of the crude (R)-chroman-4-amine without resorting to chromatography is a key advantage for scalability and efficiency. researchgate.net This is accomplished through classical resolution by forming diastereomeric salts. The crude amine, which is a base, is treated with a single enantiomer of a chiral acid, such as (R)-mandelic acid or D-tartaric acid. researchgate.net This reaction produces a mixture of two diastereomeric salts: [(R)-amine•(R)-acid] and any contaminating [(S)-amine•(R)-acid].
These diastereomers possess different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt precipitates out of the solution in high purity, while the more soluble one remains in the mother liquor. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (R)-chroman-4-amine, which can then be converted to its hydrochloride salt. researchgate.net
Stereochemical control throughout the synthesis is paramount. The initial stereocenter is established with high fidelity by the enantioselective CBS reduction of the chroman-4-one. researchgate.netwikipedia.org The subsequent Sₙ2 reaction with an azide nucleophile ensures a clean inversion of this stereocenter, reliably setting the opposite configuration required for the final product. masterorganicchemistry.com
The enantiomeric excess (ee) of the final amine product is a critical measure of the synthesis's success. Several analytical techniques can be employed for its determination. Chiral High-Performance Liquid Chromatography (HPLC) is a common and accurate method. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used with chiral shift reagents or by first derivatizing the amine with a chiral agent (like Mosher's acid chloride) to form diastereomers that are distinguishable by NMR. researchgate.net Other optical methods, such as circular dichroism, can also provide information on the stereochemical purity of the sample. nih.govrsc.org
Table 1: Summary of Asymmetric Synthesis Pathway for (R)-Chroman-4-amine This table is illustrative, based on the described synthetic route. Specific yields and ee values are dependent on substrate and reaction conditions.
| Step | Reactant | Key Reagents | Product | Stereochemistry | Purpose |
| 1 | Chroman-4-one | (S)-CBS catalyst, BH₃•THF | (S)-Chroman-4-ol | (S) | Enantioselective reduction |
| 2 | (S)-Chroman-4-ol | NaN₃ (or similar) | (R)-4-Azidochroman | (R) | Sₙ2 inversion |
| 3 | (R)-4-Azidochroman | H₂/Pd-C or LiAlH₄ | (R)-Chroman-4-amine | (R) | Azide reduction |
| 4 | Crude (R)-Chroman-4-amine | (R)-Mandelic acid | Diastereomeric salt | (R,R) | Purification |
Synthesis of Substituted Chroman-4-amine Hydrochloride Derivatives
The synthesis of chroman-4-amine derivatives bearing various substituents on the aromatic ring allows for the exploration of structure-activity relationships. The primary approach involves constructing the substituted chroman-4-one scaffold first, which can then be converted to the target amine using the asymmetric methods described previously.
The most common and versatile strategy for synthesizing substituted chroman-4-ones involves a base-mediated aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. nih.govacs.org This process typically starts with a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. nih.gov The nature and position of the substituents on the final chroman-4-amine are determined by the choice of these starting materials.
For example, using 2'-hydroxyacetophenones with electron-withdrawing groups (e.g., bromo) or electron-donating groups at various positions on the aromatic ring leads to the corresponding substituted chroman-4-ones. nih.govacs.org Similarly, the choice of the aldehyde determines the substituent at the 2-position of the chroman ring system. nih.gov This method demonstrates broad functional group tolerance, allowing for the introduction of alkyl chains, halogens, and other moieties. nih.gov Once the substituted chroman-4-one precursor is synthesized, it can be subjected to the CBS reduction and subsequent steps to yield the desired chiral substituted this compound.
Table 2: Examples of Substituted Chroman-4-one Precursors This table illustrates the variety of functional groups that can be introduced onto the chroman-4-one scaffold, which are precursors for substituted chroman-4-amine derivatives.
| 2'-Hydroxyacetophenone Substituent(s) | Aldehyde | Resulting Chroman-4-one Substituent(s) |
| None | Hexanal | 2-Pentyl |
| 5'-Bromo | Hexanal | 6-Bromo-2-pentyl |
| 3',5'-Dibromo | Hexanal | 6,8-Dibromo-2-pentyl |
| 5'-Methyl | Butyraldehyde | 6-Methyl-2-propyl |
| 5'-Chloro | Hexanal | 6-Chloro-2-pentyl |
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netnih.gov In the context of chroman-4-one synthesis, these methods have been employed to introduce a variety of functional groups and build complexity into the heterocyclic framework. acs.orgnih.gov While direct cross-coupling to form the chroman-4-one core is less common, these reactions are instrumental in synthesizing substituted precursors or modifying the chroman-4-one scaffold itself.
For instance, palladium-catalyzed reactions such as Suzuki and Stille couplings have been successfully applied to halogenated chromones, which are closely related to chroman-4-ones. nih.gov These reactions allow for the attachment of aryl, heteroaryl, or other organic moieties, demonstrating the utility of palladium catalysis in diversifying the chromone (B188151) family of compounds. nih.gov The functionalization of the chroman-4-one structure through these methods provides access to a wide array of derivatives with potential applications in medicinal chemistry. acs.orgnih.gov
Mannich Reactions
The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the chemistry of chroman-4-ones, the Mannich reaction is a key method for introducing aminomethyl groups at the C-3 position. acs.orgnih.gov This functionalization is significant for creating derivatives with diverse biological activities. nih.gov
In a typical procedure, a chroman-4-one is treated with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and a primary or secondary amine (or its hydrochloride salt). nih.gov Research has shown that proline can effectively catalyze asymmetric Mannich reactions on the chroman-4-one scaffold. Interestingly, reacting a 2-substituted chroman-4-one with N-methylenebenzylamine in the presence of L-proline can lead to the formation of novel tricyclic derivatives in moderate yields.
Below is a table summarizing the results of L-proline catalyzed reactions leading to tricyclic chroman-4-one derivatives.
| Starting Material (2-substituent) | Product | Yield (%) |
| 2-Pentyl | Tricyclic derivative 81 | 52 |
| 2-Phenethyl | Tricyclic derivative 82 | 26 |
| 2-Methyl | Tricyclic derivative 83 | 15 |
Data sourced from a study on functionalized chroman-4-one derivatives.
Samarium Iodide (SmI2)-Potassium Hexamethyldisilazide (KHMDS)-Mediated Reformatsky Type Reactions
Samarium(II) iodide (SmI2) is a potent single-electron transfer reagent widely used in organic synthesis for its ability to mediate a variety of coupling and reduction reactions under mild conditions. wikipedia.orgwikipedia.org The combination of SmI2 with bases such as Potassium Hexamethyldisilazide (KHMDS) can enhance its reactivity and mediate unique transformations. This reagent system has been applied in Reformatsky-type reactions for the synthesis and functionalization of the chroman-4-one core. acs.orgnih.gov
The Reformatsky reaction typically involves the addition of an organozinc enolate of an α-halo ester to a carbonyl compound. The SmI2-mediated version proceeds via a samarium enolate, which can be generated from α-functionalized carbonyl compounds. nih.gov This method allows for the introduction of various substituents at the 3-position of the chroman-4-one ring, providing a pathway to functionalized derivatives. The unique reactivity of the SmI2-KHMDS system has been noted to facilitate specific reactions, such as α-cyanation in Reformatsky-inspired methods.
Base-Promoted Aldol Condensation and Intramolecular Oxa-Michael Cyclization
A highly efficient and common one-step procedure for synthesizing the chroman-4-one scaffold involves a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition. acs.orgnih.govnih.gov This tandem reaction sequence is a powerful method for constructing the heterocyclic ring system from readily available starting materials.
The reaction is typically carried out by reacting a 2'-hydroxyacetophenone with an appropriate aldehyde in the presence of a base. acs.orgnih.gov The initial aldol condensation forms an α,β-unsaturated ketone intermediate (a chalcone (B49325) derivative). Subsequently, the phenolic hydroxyl group attacks the β-carbon of the double bond in an intramolecular conjugate addition (oxa-Michael cyclization), leading to the formation of the chroman-4-one ring. nih.gov Various bases can be used to promote this reaction, including diisopropylamine (B44863) (DIPA). acs.orgnih.gov This methodology has proven effective for the synthesis of a wide range of 2-alkyl- and 2-aryl-substituted chroman-4-ones. researchgate.net
Microwave Irradiation Techniques in Chroman-4-one Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and promoting cleaner reactions. nih.gov This technology has been successfully applied to the synthesis of chroman-4-ones, often significantly reducing reaction times compared to conventional heating methods. ijcce.ac.ireurekaselect.com
One of the primary applications of microwave irradiation in this context is in the base-promoted aldol condensation and intramolecular oxa-Michael cyclization. acs.orgnih.gov By heating an ethanolic mixture of a 2'-hydroxyacetophenone and an aldehyde with a base such as DIPA under microwave irradiation at temperatures between 160–170 °C, 2-alkyl-chroman-4-ones can be synthesized in as little as one hour. acs.orgnih.gov Yields for this method can range from low to high (17-88%), depending on the substitution pattern of the starting materials. nih.gov
Microwave irradiation has also been utilized in other synthetic steps, such as the synthesis of tricyclic chromanones in the presence of polyphosphoric acid (PPA), where it can influence selectivity and improve yields. ijcce.ac.ir
The table below presents data on the microwave-assisted synthesis of various 2-pentylchroman-4-one derivatives.
| 6-Substituent | 8-Substituent | Yield (%) |
| Cl | Br | 88 |
| Br | Br | 80 |
| Cl | Cl | 78 |
| F | F | 64 |
| CH3 | CH3 | 17 |
| OCH3 | H | 17 |
Data adapted from a study on substituted chroman-4-one derivatives. nih.gov
Chemical Derivatization and Scaffold Modification
Synthesis of Chroman-4-one Hydrazone Derivatives
The carbonyl group at the C-4 position of the chroman-4-one scaffold is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of derivatives. researchgate.net One important class of such derivatives is chroman-4-one hydrazones. researchgate.netresearchgate.net These compounds are synthesized through the condensation reaction of a chroman-4-one with a hydrazine (B178648) or a substituted hydrazine. mdpi.com
The reaction typically involves refluxing the chroman-4-one with the desired hydrazine derivative in a suitable solvent like ethanol, often with a catalytic amount of acid. mdpi.com This straightforward reaction provides access to a library of hydrazone derivatives, where the properties can be tuned by varying the substituents on the hydrazine moiety. mdpi.comsciforum.net For example, reacting 3-formylchromone with various aromatic hydrazines yields the corresponding chromone-hydrazone derivatives in good yields (40-60%). mdpi.com These derivatives are of interest for their potential applications in various fields, including medicinal chemistry. researchgate.netresearchgate.net
Spirocyclic Amine-Derived Chromanones
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. The synthesis of spirocyclic chromanones incorporating an amine functionality can be achieved through various strategic reactions, including multicomponent cycloadditions and classic condensation reactions.
A prominent method for constructing spiro[oxindole-chromanone]pyrrolidines involves a 1,3-dipolar cycloaddition reaction. This process utilizes the azomethine ylides generated in situ from isatin (B1672199) and sarcosine, which then react with (E)-3-arylidene-4-chromanones. The reaction proceeds regioselectively across the exocyclic double bond of the chromanone derivative to yield complex dispiropyrrolidinyl structures. The nature of the substituent on the arylidene moiety does not alter the regioselectivity of the cycloaddition.
| Entry | Arylidene Substituent (Ar) | Compound | Yield (%) |
| 1 | Phenyl | 4a | - |
| 2 | 4-Methylphenyl | 4b | - |
| 3 | 4-Methoxyphenyl | 4c | - |
| 4 | 4-Chlorophenyl | 4d | - |
| 5 | 4-Nitrophenyl | 4e | - |
| 6 | 2,4-Dichlorophenyl | 4f | - |
Table 1: Synthesis of 1-N-methyl-spiro[2.3']oxindole-Spiro3.3”-4-aryl pyrrolidines via 1,3-dipolar cycloaddition. Data sourced from .
Another significant approach is the synthesis of spiro[chromane-2,4′-piperidin]-4(3H)-one derivatives. researchgate.net These compounds can be prepared starting from 2-hydroxyacetophenone (B1195853) and 1,4-dioxaspiro[4.5]decan-8-one through a Kabbe condensation approach. researchgate.net
Furthermore, the Mannich reaction provides a classic route to introduce amine functionalities onto a pre-existing spirocyclic chromanone scaffold. For instance, reacting a spirocyclic chromanone with formalin and a secondary amine like morpholine (B109124) or piperazine (B1678402) affords the corresponding Mannich bases, such as 8-morpholinomethyl or bis-Mannich derivatives, in good yields. nih.gov
Lactam-Fused Chroman Derivatives
Fusing a lactam (cyclic amide) ring to the chroman core creates a class of compounds with distinct structural and potentially biological properties. Research into these derivatives has led to synthetic routes that allow for systematic structural modifications to explore structure-activity relationships.
One study details the synthesis of three series of lactam-fused chroman derivatives possessing 3-amino substituents. nih.gov These compounds were developed and evaluated for their dual affinity at the 5-HT(1A) receptor and the serotonin (B10506) transporter. The synthetic strategies employed enabled the creation of a library of derivatives for biological testing, with specific compounds like 45 and 53 demonstrating notable 5-HT(1A) antagonist activities in in vitro models. nih.gov Modern synthetic methods, such as visible-light-mediated cycloadditions, also present versatile pathways for constructing various lactam derivatives, which could be adapted for creating novel chroman-fused systems. rsc.org
| Compound | Biological Target | Activity Noted |
| 45 | 5-HT(1A) Receptor | Antagonist Activity |
| 53 | 5-HT(1A) Receptor | Antagonist Activity |
Table 2: Examples of Lactam-Fused Chroman Derivatives with In Vitro Activity. Data sourced from nih.gov.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like chromans. researchgate.netnih.gov These approaches often feature the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net
A key green strategy for synthesizing precursors to chroman-4-amines, such as 2-amino-4H-chromenes, is the use of one-pot, multicomponent reactions. ijcce.ac.irsharif.edu An efficient and eco-friendly protocol has been developed that involves the condensation of an aromatic aldehyde, malononitrile, and a phenolic component. ijcce.ac.irscispace.com This reaction can be effectively carried out in a water-ethanol mixture, which is considered an environmentally benign solvent system. scispace.com
The use of non-toxic, inexpensive, and recyclable catalysts is central to these green methods. Diammonium hydrogen phosphate (B84403) has been successfully used as a recyclable catalyst for the synthesis of 2-amino-4H-chromenes, with the ability to be reused at least four times without a significant loss of activity. ijcce.ac.irscispace.com Other green protocols utilize novel catalysts such as pyridine-2-carboxylic acid or nano-kaoline/BF3/Fe3O4 under solvent-free conditions or in aqueous media. nih.govsharif.edu Another innovative approach involves the use of magnetized distilled water as a green-promoting medium for the three-component synthesis of 4H-chromenes. ijcce.ac.ir These methods are characterized by their operational simplicity, easy work-up procedures, short reaction times, and high yields. sharif.eduscispace.com
| Aldehyde (Substituent) | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Diammonium Hydrogen Phosphate | Water-Ethanol | 92 |
| 4-Chlorobenzaldehyde | Diammonium Hydrogen Phosphate | Water-Ethanol | 95 |
| 4-Methylbenzaldehyde | Diammonium Hydrogen Phosphate | Water-Ethanol | 90 |
| 4-Nitrobenzaldehyde | Potassium Carbonate | Magnetized Distilled Water | 96 |
| 2,4-Dichlorobenzaldehyde | Potassium Carbonate | Magnetized Distilled Water | 95 |
Table 3: Yields of 2-Amino-4H-Chromene Derivatives Using Green Synthetic Methods. Data sourced from ijcce.ac.irscispace.comijcce.ac.ir.
Pharmacological and Biological Activity Studies
Enzyme Inhibition Studies
Derivatives of the chroman scaffold have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. nih.govnih.gov These enzymes are recognized as important targets in drug design due to their involvement in various cellular processes, including aging and neurodegenerative disorders. nih.govacs.org
The selectivity of chroman-based compounds for SIRT2 is a key aspect of their activity. acs.org The inhibitory mechanism for certain selective SIRT2 inhibitors involves a unique, ligand-induced structural rearrangement of the enzyme's active site. harvard.edu This rearrangement exposes a previously unexploited binding pocket, which is crucial for the high potency and selectivity of the inhibitors. harvard.edu
For chroman-4-one inhibitors, a proposed binding mode consistent with structure-activity relationship (SAR) data has been developed based on a homology model of SIRT2. nih.gov SAR studies have revealed that even minor changes to the chroman-4-one ring system can significantly impact inhibitory activity, highlighting a very specific structural relationship. acs.org Key structural features for high potency include an alkyl chain of three to five carbons at the 2-position, large, electron-withdrawing groups at the 6- and 8-positions, and an intact carbonyl group. nih.gov These compounds are not believed to be competitive inhibitors with the peptide substrate. acs.org
A significant characteristic of potent chroman-4-one-based SIRT2 inhibitors is their high selectivity over other sirtuin isoforms, particularly SIRT1 and SIRT3. nih.govacs.org Studies show that the most potent SIRT2 inhibitors exhibit less than 10% inhibition of SIRT1 and SIRT3, even at high concentrations (200 μM). nih.govacs.org For instance, the lead compound 8-bromo-6-chloro-2-pentylchroman-4-one showed minimal inhibition of SIRT1 and SIRT3 at this concentration. nih.govacs.org This high degree of selectivity underscores the specific interaction between the chroman-4-one scaffold and the SIRT2 enzyme. acs.org
Several substituted chroman-4-one derivatives have demonstrated potent SIRT2 inhibition with IC50 values in the low micromolar range. nih.govacs.org The inhibitory activity is highly dependent on the substitution pattern on the chroman ring. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one series, with an IC50 of 1.5 μM. nih.govacs.org In contrast, its analogue, 8-bromo-6-chloro-2-pentylchroman-4-one, displayed a slightly higher IC50 of 4.5 μM. nih.govacs.org The potent inhibitory action is consistently paired with high selectivity against SIRT1 and SIRT3, establishing a clear SIRT2-selective profile for this class of compounds. acs.orgacs.org
| Compound | SIRT2 IC50 (μM) | % Inhibition of SIRT1 (at 200 μM) | % Inhibition of SIRT3 (at 200 μM) | Reference |
|---|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | <10% | <10% | nih.govacs.org |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | <10% | <10% | nih.govacs.org |
SIRT2 is known to be involved in cell cycle regulation, and one of its primary substrates is α-tubulin. nih.govacs.org Inhibition of SIRT2's deacetylase activity leads to the hyperacetylation of α-tubulin. nih.govacs.org This effect has been confirmed for chroman-4-one inhibitors. nih.govacs.org Western blot analysis demonstrated that treatment with 8-bromo-6-chloro-2-pentylchroman-4-one results in an observable inhibition of SIRT2-mediated α-tubulin deacetylation. nih.govacs.org The increased acetylation level of α-tubulin in cancer cells treated with these compounds indicates that SIRT2 is likely the intracellular target. nih.govacs.org This modulation of α-tubulin acetylation is a direct functional consequence of SIRT2 inhibition by this class of compounds. harvard.edu
Chroman-4-one derivatives have also been investigated as inhibitors of Pteridine Reductase 1 (PTR1), an enzyme found in trypanosomatid parasites like Trypanosoma brucei and Leishmania species. nih.govnih.govscite.ai PTR1 is a crucial enzyme for these parasites as it provides a metabolic bypass to overcome the effects of dihydrofolate reductase (DHFR) inhibitors, which are common antiparasitic drugs. nih.govacs.org As the PTR1 enzyme is absent in human cells, it represents a valuable target for developing selective antiparasitic agents. scite.ai
Pteridine Reductase 1 (PTR1) Inhibition
Activity against Trypanosoma brucei PTR1 (TbPTR1)
Derivatives of the chroman-4-one scaffold have been identified as inhibitors of Pteridine Reductase 1 (PTR1), an essential enzyme for the survival of trypanosomatid parasites. nih.govmdpi.comnih.gov PTR1 provides a metabolic bypass that allows parasites like Trypanosoma brucei to overcome the effects of antifolate drugs that target the enzyme Dihydrofolate Reductase (DHFR). nih.gov
In one study, a series of chroman-4-one analogues were synthesized and evaluated for their inhibitory effects on Trypanosoma brucei PTR1 (TbPTR1). nih.gov Among the tested compounds, one derivative, referred to as compound 1 in the study, was the most effective against TbPTR1, exhibiting an IC₅₀ value of 31 µM. nih.gov Further computational analysis was performed to understand the potency of this chroman-4-one derivative. nih.gov This investigation estimated the binding affinity (ΔGbind) of the compound in the active site of TbPTR1 to be -49.0507 Kcal/mol. nih.govnih.gov The strong binding was primarily attributed to favorable electrostatic energy contributions. nih.gov The stability of the interaction was reinforced by hydrogen bonds and a notable aromatic π-π stacking interaction, which is a characteristic feature in PTR1 binding. nih.gov
Activity against Leishmania major PTR1 (LmPTR1)
The same series of chroman-4-one derivatives were also tested against the PTR1 enzyme from Leishmania major (LmPTR1). mdpi.comresearchgate.net Research has confirmed that these compounds inhibit LmPTR1, although with differing potency compared to their activity against the T. brucei enzyme. nih.gov
The most potent compound from the series (compound 1) demonstrated an IC₅₀ value of 57 µM against LmPTR1. nih.gov This indicates a lower inhibitory activity compared to its effect on TbPTR1. nih.gov Computational studies sought to explain this disparity by analyzing the binding affinity. nih.gov The estimated binding affinity (ΔGbind) for the compound within LmPTR1 was -29.2292 Kcal/mol, which is significantly weaker than its affinity for TbPTR1. nih.govnih.gov This reduced potency in LmPTR1 was linked to weaker van der Waals forces contributing to the binding energy, as opposed to the strong electrostatic forces observed in TbPTR1. nih.gov The structural analysis suggested that the active site residues in TbPTR1 are more rigid, which may contribute to the more potent inhibition by the chroman-4-one derivative. nih.gov
Table 1: Inhibitory Activity of a Chroman-4-One Derivative (Compound 1) against Parasitic Enzymes
| Enzyme Target | IC₅₀ (µM) | Calculated Binding Affinity (ΔGbind, Kcal/mol) |
|---|---|---|
| Trypanosoma brucei PTR1 (TbPTR1) | 31 | -49.0507 |
| Leishmania major PTR1 (LmPTR1) | 57 | -29.2292 |
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids, which play roles in regulating blood pressure and inflammation. nih.gov Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammatory conditions. dntb.gov.ua A review of the scientific literature did not yield studies demonstrating the inhibition of soluble epoxide hydrolase by compounds containing the chroman-4-amine (B2768764) or chroman-4-one scaffold. Research on sEH inhibitors has focused on other chemical classes, such as amide and urea-based compounds. dntb.gov.ua
Cholinesterase Inhibition (e.g., equine serum butyrylcholinesterase (eqBuChE))
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in cholinergic neurotransmission. Research has been conducted on amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of these enzymes for the management of Alzheimer's disease.
In a study evaluating these derivatives, several compounds showed significant inhibitory activity against butyrylcholinesterase (BChE). One particularly potent derivative, designated as compound 4k in the research, exhibited an IC₅₀ value of 0.65 µM against BChE. Kinetic analysis of this compound revealed a competitive mode of inhibition, with a calculated inhibition constant (Ki) of 0.55 µM. This indicates that the compound directly competes with the substrate for binding to the active site of the enzyme.
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Chromenone Derivatives
| Compound | IC₅₀ (µM) | Inhibition Constant (Ki, µM) | Type of Inhibition |
|---|---|---|---|
| 4c (4-chlorobenzyloxy derivative) | 0.89 | Not Reported | Not Reported |
| 4d (4-bromobenzyloxy derivative) | 1.19 | Not Reported | Not Reported |
| 4k | 0.65 | 0.55 | Competitive |
GABAA Receptor Antagonism, particularly α5 subtype
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The α5 subunit-containing GABAA receptors are of particular interest as they are highly expressed in the hippocampus and are involved in learning and memory processes. A review of the available scientific literature found no studies investigating the activity of chroman-4-amine hydrochloride or related chroman derivatives as antagonists of the GABAA receptor, including the α5 subtype.
Receptor Interaction and Modulation
5-HT1A Receptor Affinity and Antagonist Activity
Derivatives of the chroman scaffold have been extensively evaluated for their affinity for the 5-HT1A receptor. Structure-activity relationship (SAR) studies on lactam-fused chroman derivatives with 3-amino substituents have shown that many of these compounds exhibit high affinity for the 5-HT1A receptor. The stereochemistry at the 3-position of the chroman ring and the nature of the N-alkyl substituents have been identified as crucial factors for potent receptor binding and functional activity.
In particular, certain analogs have demonstrated antagonist activity at the 5-HT1A receptor. For instance, in in-vitro cAMP turnover models, specific lactam-fused chroman derivatives, such as compounds 45 and 53, were identified as functional 5-HT1A antagonists. This antagonistic property is considered a valuable attribute in developing novel antidepressants, as co-administration of a 5-HT1A antagonist may accelerate the onset of action of selective serotonin (B10506) reuptake inhibitors (SSRIs).
Serotonin Transporter (SERT) Interaction
The chroman nucleus is a key component in the design of dual-acting ligands that target both the 5-HT1A receptor and the serotonin transporter (SERT). Research into lactam-fused chroman derivatives has yielded numerous compounds with significant affinity for both binding sites. This dual affinity is a strategic approach in the development of antidepressant medications, aiming to combine the therapeutic benefits of SERT inhibition with 5-HT1A receptor antagonism.
SAR studies have revealed that modifications, such as the inclusion of a propyl chain linker in five-membered lactam chroman analogs, can enhance affinity for both the 5-HT1A receptor and SERT when compared to their six-membered ring counterparts. The goal of this research is to identify a single molecule that effectively combines potent SSRI activity with 5-HT1A antagonism.
Table 1: Binding Affinities of Representative Chroman Derivatives at 5-HT1A Receptor and SERT Data extracted from studies on lactam-fused chroman analogs.
Compound 5-HT1A Receptor Affinity (Ki, nM) SERT Affinity (Ki, nM) 5-HT1A Functional Activity Compound 45 Data Not Specified Data Not Specified Antagonist Compound 53 Data Not Specified Data Not Specified Antagonist
Table of Mentioned Compounds
Compound Name This compound (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide 3 Morphine Chromanol 293B
Antiparasitic Activity
Activity against Leishmania infantum
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue. Research into novel therapeutic agents has identified chromanone derivatives as a promising class of compounds. Studies have demonstrated the potential of these molecules to inhibit the growth of Leishmania infantum, one of the causative agents of visceral leishmaniasis.
Specifically, certain uniflorol analogues, which are based on a 4-chromanone (B43037) structure, have shown promise as a novel architecture for developing anti-leishmanial agents. researchgate.net In vitro testing of synthesized chromanone derivatives has yielded promising results, with two compounds in particular showing significant inhibitory activity against L. infantum at concentrations of 10.5 µM and 7.20 µM. researchgate.net These findings highlight the potential of the chroman scaffold in the design of new treatments for this neglected tropical disease.
Antimicrobial Activity
The chroman framework is a foundational element in a variety of compounds that exhibit a broad spectrum of antimicrobial properties. Research has been conducted to evaluate the efficacy of these derivatives against both bacterial and fungal pathogens, revealing that specific structural modifications can lead to potent antimicrobial agents.
Derivatives of chroman-4-one have been systematically evaluated for their activity against a range of Gram-positive and Gram-negative bacteria. In one study, a series of 25 chroman-4-one and homoisoflavonoid derivatives were tested against several pathogenic bacteria. mdpi.com The results, measured by Minimum Inhibitory Concentration (MIC), indicated that many of these compounds possess antibacterial properties. For instance, two derivatives showed an MIC of 128 µg/mL against Staphylococcus epidermidis and Pseudomonas aeruginosa, and 256 µg/mL against Salmonella enteritidis. mdpi.com
Further research into spiropyrrolidines tethered with chroman-4-one scaffolds revealed even greater potency in some cases. Several of these compounds displayed MIC values as low as 32 µg/mL against Bacillus subtilis and Staphylococcus epidermidis, outperforming reference antibiotics like Amoxicillin in these specific tests. nih.govresearchgate.net Another study focusing on different 4-chromanone derivatives identified compounds with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.39 µg/mL. nih.govacs.org The antibacterial activity of these compounds is often linked to specific structural features, such as hydrophobic substituents and hydrogen bond donors on the chromanone scaffold. nih.govacs.org
Table 1: Antibacterial Activity of Selected Chroman Derivatives
| Compound Type | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| Chroman-4-one derivative | Staphylococcus epidermidis | 128 | mdpi.com |
| Chroman-4-one derivative | Pseudomonas aeruginosa | 128 | mdpi.com |
| Chroman-4-one derivative | Salmonella enteritidis | 256 | mdpi.com |
| Spiropyrrolidine-chroman | Bacillus subtilis | 32 | nih.govresearchgate.net |
| Spiropyrrolidine-chroman | Staphylococcus epidermidis | 32 | nih.govresearchgate.net |
| 4-Chromanone derivative | MRSA | 0.39 | nih.govacs.org |
The antifungal potential of chroman derivatives has also been an area of active investigation. Studies have shown that these compounds are effective against a variety of fungal pathogens, including clinically relevant Candida and Aspergillus species.
In a comprehensive study of 25 chroman-4-one and homoisoflavonoid derivatives, several compounds demonstrated notable antifungal activity. mdpi.com Two compounds, in particular, showed good activity against Candida species and Nakaseomyces glabratus with an MIC of 64 µg/mL. mdpi.com Another study focused on (E)-benzylidene-chroman-4-one, which exhibited fungicidal activity against all tested Candida strains, with MIC values ranging from 62.5 µg/mL to 1000 µg/mL. semanticscholar.orgnih.govresearchgate.net Research on novel chromenol derivatives functionalized with 1,2,4-triazole (B32235) also revealed potent antifungal effects. The most active of these compounds displayed MIC values ranging from 22.1 to 184.2 µM against a panel of fungi, with Trichoderma viride being the most susceptible and Aspergillus fumigatus the most resistant. nih.gov
Table 2: Antifungal Activity of Selected Chroman Derivatives
| Compound Type | Fungus | MIC | Reference |
|---|---|---|---|
| Chroman-4-one derivative | Candida albicans | 64 µg/mL | mdpi.com |
| Chroman-4-one derivative | Candida tropicalis | 64 µg/mL | mdpi.com |
| (E)-benzylidene-chroman-4-one | Candida krusei | 62.5 µg/mL | semanticscholar.orgresearchgate.net |
| 1,2,4-triazole-chromenol | Trichoderma viride | 22.1 µM | nih.gov |
Anti-inflammatory Effects
Chroman derivatives have been identified as potent modulators of inflammatory pathways. Their anti-inflammatory properties are often attributed to their ability to inhibit the production of key inflammatory mediators.
A series of novel chroman derivatives, including amidochromans and chromanyl esters, were synthesized and evaluated for their ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells. rsc.orgresearchgate.net One compound, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, emerged as the most potent inhibitor in this assay. rsc.org Another chroman derivative, known as Centchroman, has demonstrated significant anti-inflammatory effects in animal models of inflammation, including carrageenin-induced edema and adjuvant-induced arthritis. nih.gov Further studies on chromone-based amide compounds have identified derivatives that effectively inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, with one compound showing an EC50 value of 5.33 µM. nih.gov These findings underscore the potential of the chroman scaffold in developing new anti-inflammatory therapies.
Neuroprotective Effects
The neuroprotective properties of chroman derivatives have been investigated in the context of neurodegenerative diseases, where excitotoxicity and oxidative stress are major contributors to neuronal damage.
One study focused on a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), which was found to protect primary cultured rat cortical cells from glutamate- and N-methyl-d-aspartate (NMDA)-induced excitotoxicity. mdpi.com This compound exhibited potent antioxidant properties and was shown to exert its neuroprotective effects through the activation of the ERK-CREB signaling pathway. mdpi.com The concentration of BL-M that provided 50% inhibition (IC50) against glutamate-induced toxicity was determined to be 16.95 µM. mdpi.com Other research has explored isoxazole-substituted chromans, which demonstrated high neuroprotective activity against oxidative stress-induced death in neuronal HT22 cells. nih.gov The most effective of these compounds had EC50 values around 0.3 µM, indicating significant potency in protecting neurons from oxidative damage. nih.gov
Antineoplastic and Antiproliferative Effects
The chroman scaffold has served as a basis for the development of compounds with significant anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action.
One area of research has focused on chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cancer. Two such compounds demonstrated antiproliferative effects in both breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with their activity correlating to their potency as SIRT2 inhibitors. nih.govacs.org Another study involving a series of synthesized chroman derivatives identified several compounds with remarkable inhibitory effects on the growth of the MCF-7 human breast cancer cell line. nih.govnih.govresearchgate.net The most promising compound from this series exhibited a GI50 (concentration for 50% growth inhibition) of 34.7 µM. nih.govnih.govresearchgate.net
Furthermore, new chromone (B188151) analogs isolated from the marine-derived fungus Penicillium citrinum have shown potent cytotoxic activities. One of these compounds, epiremisporine H, displayed significant cytotoxicity against HT-29 human colon carcinoma cells and A549 human lung carcinoma cells, with IC50 values of 21.17 µM and 31.43 µM, respectively. mdpi.com
Table 3: Antineoplastic and Antiproliferative Activity of Selected Chroman Derivatives
| Compound Type | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Chroman-SIRT2 Inhibitor | MCF-7 (Breast Cancer) | Antiproliferative | - | nih.govacs.org |
| Chroman-SIRT2 Inhibitor | A549 (Lung Cancer) | Antiproliferative | - | nih.govacs.org |
| Schiff base-isatin-chroman | MCF-7 (Breast Cancer) | GI50 | 34.7 | nih.govnih.govresearchgate.net |
| Epiremisporine H (Chromone) | HT-29 (Colon Cancer) | IC50 | 21.17 | mdpi.com |
In Vitro Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, A549, K562, MDA-MB-231, SK-N-MC)
There is no specific information available in the public domain regarding the in vitro cytotoxic effects of this compound on the MCF-7, A549, K562, MDA-MB-231, and SK-N-MC cancer cell lines. Research on the anticancer properties of the chroman scaffold has been conducted on various derivatives, but not specifically on the hydrochloride salt of Chroman-4-amine.
Studies on other chromene and chroman-4-one derivatives have shown cytotoxic activities against various cancer cell lines. For instance, certain 4-aryl-4H-chromene derivatives have demonstrated anti-proliferative effects in the human leukemia K562 cell line. nih.gov Similarly, other synthetic derivatives have been evaluated against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govresearchgate.netmdpi.com However, these findings are not directly attributable to this compound.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | IC50 Value | Findings |
|---|---|---|
| MCF-7 | Data not available | No specific studies on this compound were identified. |
| A549 | Data not available | No specific studies on this compound were identified. |
| K562 | Data not available | No specific studies on this compound were identified. |
| MDA-MB-231 | Data not available | No specific studies on this compound were identified. |
Antioxidant Properties
Chroman-4-ylamine and its derivatives are recognized for their antioxidant properties. chemimpex.com The chroman structure is a core component of various antioxidant compounds. nih.gov As a member of the flavonoid and polyphenol class of compounds, (R)-Chroman-4-amine hydrochloride is associated with potent antioxidant capabilities that can protect cells from damage caused by free radicals. cymitquimica.com These properties make it a compound of interest for applications in formulations designed to combat oxidative stress. chemimpex.com
The antioxidant activity of chromanone analogs is influenced by substitutions on the chroman ring, with amine derivatives at certain positions yielding potent antioxidant compounds. nih.gov
Table 3: Summary of Antioxidant Properties of this compound
| Study Type | Method | Findings |
|---|---|---|
| Compound Classification | Chemical Structure Analysis | Classified under flavonoids and polyphenols, which are known for their potent antioxidant properties. cymitquimica.com |
Antidiabetic Activity
Derivatives of the chroman scaffold have been investigated for their potential antidiabetic properties. researchgate.net While direct studies on the antidiabetic activity of this compound are limited, related compounds have shown promising results.
A study on newly synthesized chromane (B1220400) and its derivatives revealed in vitro α-amylase and α-glucosidase inhibitory activity, as well as in vivo antidiabetic effects in streptozotocin-induced diabetic models. researchgate.net Furthermore, a patent for substituted arylamines suggests that compounds which can include a this compound moiety may be used for treating insulin-independent diabetes. google.com Another series of chromonyl-2,4-thiazolidinediones demonstrated the ability to increase insulin (B600854) release in INS-1 cells, indicating a potential mechanism for antidiabetic action within this class of compounds. nih.gov
Table 4: Summary of Antidiabetic Activity for Chroman Derivatives
| Compound Type | Activity | Mechanism/Model |
|---|---|---|
| New Chromane and its Derivatives | In vitro and in vivo antidiabetic activity | α-amylase and α-glucosidase inhibition; streptozotocin-induced diabetic model. researchgate.net |
| Substituted Arylamines (including a this compound derivative) | Potential treatment for insulin-independent diabetes | 5-HT6 receptor modulation. google.com |
Structure Activity Relationship Sar Studies and Molecular Modeling
Elucidation of Key Structural Features for Biological Activity
SAR studies on the broader class of chroman-4-one and chromane (B1220400) derivatives reveal several key structural features essential for their biological activity, which can be extrapolated to chroman-4-amine (B2768764) compounds.
The Chroman Core: The fused ring system, consisting of a benzene (B151609) ring fused to a dihydropyran ring, forms the fundamental pharmacophore. Its structural rigidity and specific conformation are critical for binding to target proteins. nih.gov
Substitution at C4: The nature of the substituent at the C4 position is a primary determinant of activity. In chroman-4-ones, the carbonyl group is often essential for potent inhibition of certain enzymes, such as SIRT2. acs.org For chroman-4-amine, the amine group at this position introduces a basic center and a hydrogen bond donor, significantly altering the molecule's interaction profile compared to its ketone analog.
Aromatic Ring (A-ring): The benzene portion of the chroman scaffold provides a platform for hydrophobic and π-stacking interactions within protein binding sites. Substitutions on this ring can modulate electronic properties and steric bulk, thereby influencing binding affinity.
Heterocyclic Ring (C-ring): The dihydropyran ring's ether oxygen can act as a hydrogen bond acceptor. The saturation at the C2-C3 bond results in a non-planar, "kinked" conformation, which is crucial for orienting substituents in three-dimensional space for optimal target interaction. nih.gov
Impact of Substitution Patterns on Potency and Selectivity
The biological activity and selectivity of chroman-based compounds can be fine-tuned by altering the substitution patterns on the core structure. Studies on various chroman-4-one derivatives, which serve as close analogs, provide significant insights.
Position 2: The size and nature of the substituent at the C2 position influence activity. For SIRT2 inhibitors, an unbranched alkyl chain of optimal length (e.g., pentyl) is favorable, while bulky groups, such as isopropyl or phenyl, diminish the inhibitory effect. nih.govacs.org This suggests that the binding pocket has specific spatial constraints at this position.
Positions 6 and 8: Substitutions on the aromatic ring are critical. For SIRT2 inhibition, larger, electron-withdrawing groups (like bromine) at the 6- and 8-positions enhance potency. researchgate.net In contrast, electron-rich chroman-4-ones are generally less potent. nih.govacs.org The substituent at position 6 appears to be more critical for activity than the one at position 8. acs.org
Position 7: Modifications at the 7-position can also have a significant impact. For instance, a methoxy (B1213986) group at the 7-position on the chromone (B188151) ring has been shown to be important for activity against superoxide (B77818) anion generation. nih.gov However, in other cases, such as SIRT2 inhibition, a fluorine substituent at this position resulted in only weak activity. acs.org
The following table summarizes the observed effects of different substitution patterns on the biological activity of chroman derivatives.
| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Target/Activity | Source |
|---|---|---|---|---|
| Position 2 | n-pentyl | Optimal length for activity | SIRT2 Inhibition | nih.govacs.org |
| Position 2 | Isopropyl (branched) | Decreased activity | SIRT2 Inhibition | nih.govacs.org |
| Position 2 | Phenyl | Decreased activity | SIRT2 Inhibition | nih.govacs.org |
| Position 6 | Electron-withdrawing (e.g., Bromo) | Increased potency (more important than position 8) | SIRT2 Inhibition | nih.govacs.org |
| Position 7 | Methoxy | Important for activity | Superoxide Anion Inhibition | nih.gov |
| Positions 7 and 8 | Dihydroxy (catechol group) | Essential for strong radical scavenging activity | Antioxidant | nih.gov |
| R1 position (amino-chromenone) | Substitutions (e.g., nitro, ethyloxymorpholine) | Beneficial for enhancing activity | AChE Inhibition | nih.gov |
| R1 position (amino-chromenone) | Bulkiness increase | Decreased potency | AChE Inhibition | nih.gov |
Conformational Analysis and Stereoisomer Activity
The non-planar nature of the dihydropyran ring in the chroman scaffold means it adopts specific three-dimensional conformations, typically a half-chair or sofa conformation. researchgate.net This conformational preference is critical because it dictates the spatial orientation (axial or equatorial) of substituents, which in turn affects their interaction with biological targets. researchgate.net
The introduction of the amine group at C4 creates a stereocenter, meaning Chroman-4-amine hydrochloride can exist as two enantiomers: (S)-Chroman-4-amine and (R)-Chroman-4-amine. researchgate.net The biological activity of stereoisomers can differ significantly, as one enantiomer may fit into a chiral binding site of a receptor or enzyme more effectively than the other.
Conformational Preference: For substituted chromanols, bulky substituents generally prefer an equatorial position to minimize steric hindrance. researchgate.net However, in some cases, interactions can favor the axial position. researchgate.net The specific conformation adopted by a chroman-4-amine derivative will depend on the interplay of steric and electronic effects of all its substituents.
Stereoisomer Activity: In studies of SIRT2 inhibitors based on the chroman-4-one scaffold, it was found that the (S)-enantiomer was three times more potent than the (R)-enantiomer, highlighting the importance of stereochemistry for activity. researchgate.net This differential activity underscores that the precise 3D arrangement of the molecule is crucial for optimal interaction with the target protein.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor or target protein). sciencescholar.us This method is widely used to understand the interactions driving the biological activity of chroman derivatives.
Docking studies have revealed that chroman-based compounds typically bind in the active or allosteric sites of target proteins through a combination of interactions:
Hydrogen Bonds: The amine group in chroman-4-amine and the ether oxygen of the chroman ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the binding pocket. nih.gov
Hydrophobic Interactions: The aromatic A-ring and any alkyl substituents often engage in hydrophobic interactions with nonpolar residues of the target protein.
π-π Stacking: The aromatic ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov
For example, docking studies of chroman-4-one derivatives into the active site of Pteridine Reductase 1 (PTR1) showed the chroman-4-one moiety involved in a π-sandwich between the nicotinamide (B372718) of the NADP+ cofactor and a Phenylalanine residue (Phe97). nih.gov Similarly, docking of chromone derivatives into the HERA protein showed binding energies ranging from -7.5 to -9.6 kcal/mol, indicating strong affinity. nih.gov
Computational Studies to Explain Binding Modes
Computational analysis, particularly through molecular dynamics (MD) simulations, provides deeper insight into the stability and dynamics of the ligand-receptor complex predicted by docking. nih.gov These studies can explain the binding modes by revealing how the protein conformation might adapt to the ligand and the stability of key interactions over time. nih.govmdpi.com
MD simulations can confirm the stability of hydrogen bond networks and hydrophobic interactions suggested by docking. mdpi.com For example, a computational analysis of inhibitor binding to the MDM2 protein showed that the binding cleft is flexible and adapts to different binding partners, becoming more stable upon binding. nih.gov Such studies can also calculate binding free energies, which provide a quantitative measure of the affinity of a ligand for its target and can help explain why certain substitutions lead to higher potency. nih.gov These computational approaches are invaluable for rationalizing SAR data and guiding the design of new, more effective chroman-4-amine derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com QSAR models are powerful tools in drug discovery for predicting the activity of untested compounds, thereby prioritizing synthesis and testing efforts. frontiersin.orgfrontiersin.org
The development of a QSAR model involves:
Data Set: A series of chroman-4-amine analogs with experimentally determined biological activities (e.g., IC50 values).
Molecular Descriptors: Calculation of various physicochemical, electronic, and steric properties for each molecule.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with biological activity. frontiersin.orgfrontiersin.org
Validation: Rigorous testing of the model's predictive power using internal and external validation sets. mdpi.com
For chromone derivatives, 3D-QSAR studies have been successfully used to build predictive models for antioxidant activity. nih.govnih.gov These models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) would increase or decrease activity, providing a visual guide for designing new compounds. mdpi.commdpi.com A QSAR study on 3-iodochromone derivatives identified key descriptors like DeltaEpsilonC and ZCompDipole that influence fungicidal activity, demonstrating the utility of this approach for optimizing the chroman scaffold. frontiersin.org
Mechanistic Investigations and Molecular Targets
Elucidation of Molecular Targets and Pathways
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets depending on its specific substitution patterns. acs.orgnih.gov This versatility has prompted extensive research into its derivatives to identify novel therapeutic agents.
Key molecular targets identified for chroman-based compounds include enzymes critical to cellular metabolism and disease progression. For instance, a series of substituted chroman-4-one derivatives have been synthesized and evaluated as novel inhibitors of Sirtuin 2 (SIRT2), a deacetylase enzyme implicated in neurodegenerative disorders and other aging-related diseases. acs.orgnih.gov In the field of anti-parasitic drug discovery, chroman-4-one analogues have been shown to target Pteridine Reductase 1 (PTR1). nih.gov This enzyme is crucial for the folate metabolism pathway in parasites like Trypanosoma brucei and Leishmania, and its inhibition has been confirmed as a viable molecular mechanism for the anti-parasitic activity of these compounds. nih.gov
Furthermore, molecular modeling studies on chroman-4-one derivatives have predicted interactions with key fungal enzymes in Candida albicans, including cysteine synthase, HOG1 kinase, and Fructose-1,6-bisphosphate aldolase (B8822740) (FBA1), suggesting potential mechanisms for their observed antifungal activity. mdpi.com
Modulation of GABAergic Signaling
Based on currently available scientific literature, there is no direct evidence to suggest that Chroman-4-amine (B2768764) hydrochloride or its close derivatives are significant modulators of the γ-aminobutyric acid (GABA)ergic signaling pathway. While some patent documents related to anthelmintic compounds mention GABA-gated chloride channels as a potential mechanism for insecticides, the specific chroman derivatives described in these documents were shown to act on different targets, such as Slo-1 ion channels. epo.orggoogleapis.com One study noted that a complex TRPV1 antagonist normalized GABA levels in the brain after seizures, but this does not directly implicate the chroman-amine scaffold in GABA modulation. researchgate.net
Interactions with Enzymes, Receptors, and Ion Channels
Research into chroman-4-amine and its analogues has revealed interactions with a diverse array of enzymes, receptors, and ion channels, highlighting the broad biological activity of this chemical family.
Enzyme Interactions: Derivatives of the chroman-4-one scaffold have demonstrated potent and selective inhibitory activity against several enzymes. They have been identified as selective inhibitors of SIRT2, a class III histone deacetylase. acs.orgnih.gov Studies have also shown that chroman-4-one analogues can inhibit PTR1, a key enzyme in parasitic protozoa. nih.gov Additionally, some homoisoflavonone analogues, which contain the chroman-4-one core, were found to inhibit the cyclooxygenase-2 (COX-2) receptor, an enzyme involved in inflammation. nih.gov
| Target Enzyme | Derivative Type | Key Research Finding | Source |
|---|---|---|---|
| Sirtuin 2 (SIRT2) | Substituted Chroman-4-one | Acts as a selective and potent inhibitor with IC50 values in the low micromolar range. | acs.orgnih.gov |
| Pteridine Reductase 1 (PTR1) | Chroman-4-one analogue | Inhibits TbPTR1 and LmPTR1, demonstrating anti-parasitic activity. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Homoisoflavonone (Chroman-4-one analog) | Demonstrated significant inhibition of the COX-2 receptor. | nih.gov |
| Fungal Enzymes (e.g., Cysteine Synthase, HOG1 Kinase) | Chroman-4-one | Predicted through molecular modeling to bind and potentially inhibit key enzymes in C. albicans. | mdpi.com |
Receptor and Pathway Interactions: The chroman scaffold has been investigated for its ability to modulate cellular signaling pathways. A naturally occurring chromanone isolated from Streptomyces violaceoruber was found to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is critical in regulating inflammatory responses. nih.gov There has also been synthetic interest in using the chroman-4-amine scaffold to target the 5-HT2A receptor, although the attempted synthesis of a specific agonist was unsuccessful. aau.dk
| Target Receptor/Pathway | Derivative Type | Key Research Finding | Source |
|---|---|---|---|
| NF-κB Signaling Pathway | Natural Chromanone | Suppresses the NF-κB pathway, suggesting anti-inflammatory potential. | nih.gov |
| 5-HT2A Receptor | Chroman-4-amine | Investigated as a potential scaffold for 5-HT2A receptor agonists, though synthesis was not achieved in the study. | aau.dk |
Ion Channel Interactions: The chroman structure has been identified as a modulator of specific ion channels. Patent literature describes chroman derivatives as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures, indicating potential applications in treating migraine and neuropathic pain. google.com Furthermore, complex molecules incorporating the (4S)-chroman-4-amine structure have been patented as anthelmintics that interact with Slo-1 calcium-gated potassium channels in nematodes. epo.orgepo.org
| Target Ion Channel | Derivative Type | Key Research Finding | Source |
|---|---|---|---|
| TRPM8 Channel | Chroman derivative | Acts as an antagonist, with potential use in pain and migraine treatment. | google.com |
| Slo-1 K+ Channel (Nematode) | Quinoline and Pyrazolopyrimidine derivatives containing a Chroman-4-amine moiety | Effectively interacts with the nematode Slo-1 ion channel, producing an anthelmintic effect. | epo.orgepo.org |
Inflammasome Pathway Inhibition (e.g., NLRP3 inflammasome)
While direct evidence for Chroman-4-amine hydrochloride as an inhibitor of the NLRP3 inflammasome is not established, research into structurally related scaffolds is emerging. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines. biorxiv.orgbiorxiv.org
Studies have investigated the closely related chromone (B188151) scaffold for anti-inflammatory properties. A novel chromone derivative, ONG41008, was found to markedly downregulate the expression of mRNAs encoding proinflammatory cytokines and chemokines, such as TNFα and CCL2, in macrophage-like cells. biorxiv.org This activity suggests that ONG41008 may inhibit the formation of the inflammasome. biorxiv.orgbiorxiv.org
Further supporting the potential of related structures, a compound isolated from the fungus Aspergillus fumigatus, which contains an isochromane scaffold (a structural isomer of chromane), was shown to potently suppress NLRP3 inflammasome activation. researchgate.net Its mechanism of action was identified as the blockage of ASC oligomerization, a critical step in the assembly of the inflammasome complex, which subsequently inhibited caspase-1 activation and IL-1β secretion. researchgate.net These findings suggest that while not yet demonstrated for chroman-4-amine itself, related chemical structures are promising candidates for modulating the inflammasome pathway.
Preclinical Research and Therapeutic Potential
In Vivo Efficacy Studies in Animal Models
The chroman chemical structure is a key component in compounds being investigated for neurodegenerative diseases like Alzheimer's disease (AD). One therapeutic strategy for AD involves inhibiting cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). core.ac.uknih.gov A series of gem-dimethylchroman-4-amine compounds were synthesized and found to be selective inhibitors of equine serum butyrylcholinesterase (eqBuChE), with inhibition values in the range of 7.6 – 67 μM. researchgate.net Kinetic analyses revealed these compounds act as mixed inhibitors. researchgate.net Furthermore, pharmacokinetic simulations predicted that these active compounds are capable of crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system. core.ac.ukresearchgate.net Other research has focused on different chromanone derivatives, such as those linked with dithiocarbamate (B8719985) moieties or spiroquinoxalinopyrrolidine hybrids, which have demonstrated potent inhibition of AChE. researchgate.netnih.gov
In a direct in vivo model of Alzheimer's disease, where the condition was induced in Wistar rats by injecting amyloid-beta (Aβ) 1-42 aggregates into the hippocampus, chromone (B188151) derivatives showed significant neuroprotective effects. nih.govresearchgate.net In this model, administration of the compounds C3AACP6 and C3AACP7 was found to reduce the cognitive deficit in the animals, with performance in a Y-maze test being comparable to the reference drug, memantine (B1676192). researchgate.net
While various animal models are used to study schizophrenia, including those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine, specific in vivo efficacy studies focusing on chroman-4-amine (B2768764) hydrochloride or its direct derivatives in these models are not extensively documented in the available research. nih.govbohrium.com
Neuroinflammation and the accumulation of amyloid-beta (Aβ) are key pathological features of Alzheimer's disease. nih.gov The therapeutic efficacy of chromone derivatives has been assessed in an in vivo rat model of AD induced by the hippocampal injection of Aβ 1-42 fragments. nih.gov This injection led to a 9.5-fold increase in Aβ content in the hippocampus of control animals compared to sham-operated rats. nih.gov
Treatment with various chromone derivatives resulted in a significant reduction of Aβ concentration in the hippocampus. nih.gov The reference drug, memantine, lowered Aβ concentration by 69.8%. nih.gov The tested chromone compounds also demonstrated a statistically significant decrease in Aβ levels compared to the untreated control group. nih.gov
In the same animal model, the neuroinflammatory response was evaluated by measuring the levels of pro-inflammatory cytokines in the hippocampal tissue. The induction of AD resulted in a significant increase in interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov Several chromone derivatives, notably C3ACH3Phen, C3AACP4, C3AACP5, C3AACP6, and C3AACP7, were effective in suppressing this neuroinflammatory reaction by significantly decreasing the content of these pro-inflammatory cytokines. nih.gov For instance, memantine administration reduced IL-6 and IL-1β by 19.8% and 33.0%, respectively, while the chromone derivatives also showed significant reductions. nih.gov
| Compound | Effect on Aβ Concentration | Effect on Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) |
|---|---|---|
| Memantine (Reference) | ↓ 69.8% | ↓ IL-6 (19.8%), ↓ IL-1β (33.0%) |
| C3ACH3Phen | Significant Decrease | Significant Decrease |
| C3AACP4 | Significant Decrease | Significant Decrease |
| C3AACP5 | Significant Decrease | Significant Decrease |
| C3AACP6 | Significant Decrease | Significant Decrease |
| C3AACP7 | Significant Decrease | Significant Decrease |
Derivatives of the chroman scaffold have been investigated for their anti-inflammatory properties in vivo. nih.govnih.gov In a lipopolysaccharide (LPS)-induced inflammatory disease model in C57BL/6 mice, a 2-phenyl-4H-chromen-4-one derivative (compound 8) was evaluated. nih.gov The administration of LPS via tracheal instillation caused a significant increase in the serum levels of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Pre-treatment with compound 8 effectively prevented this LPS-induced increase in a dose-dependent manner. nih.gov
Various other animal models are commonly used to screen for anti-inflammatory activity, such as the carrageenan-induced paw edema model, which measures swelling in a rat's paw after the injection of an irritant. nih.govijisrt.comsemanticscholar.org This model is characterized by a biphasic inflammatory response involving mediators like histamine, serotonin (B10506), and prostaglandins. ijisrt.com
While animal models to study hypotension exist, such as inducing low blood pressure in piglets through blood withdrawal and nitroprusside infusion, preclinical studies specifically evaluating the in vivo efficacy of chroman-4-amine hydrochloride or its derivatives in hypotension models are not prominently featured in the scientific literature. nih.gov Some research has shown that crude extracts of certain plants can produce a dose-dependent reduction in mean arterial pressure in normotensive anesthetized rats, but this has not been linked specifically to chroman-amine compounds. mdpi.com
The anticancer potential of various chroman and chromone derivatives has been extensively studied, primarily through in vitro cytotoxicity assays against a range of human cancer cell lines. nih.govnih.govnih.govresearchgate.net These studies provide growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a compound required to inhibit cell proliferation by 50%.
For example, a series of chroman carboxamide analogs (5a-t) were tested against the MCF-7 breast cancer cell line, with compounds 5k and 5l showing the highest potency with GI₅₀ values of 40.9 µM and 41.1 µM, respectively. researchgate.net Another study on different chroman derivatives also targeting the MCF-7 cell line identified compound 6i as having promising activity with a GI₅₀ of 34.7 µM. nih.gov Additionally, flavanone/chromanone derivatives have been evaluated against a panel of five colon cancer cell lines. nih.gov In this study, one derivative (compound 1) showed potent antiproliferative activity with IC₅₀ values ranging from 8–20 µM, comparable to the reference drug cisplatin. nih.gov A separate class of chroman-like molecules has been developed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immune evasion. nih.gov
While most of the detailed findings are from in vitro cell-based assays, some research suggests in vivo potential. A patent for a class of isoflavan (B600510) derivatives, which contain the chroman core, claims the compounds exhibit anti-cancer activity and are well-tolerated in mice. google.com
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| Chroman derivative 6i | MCF-7 (Breast) | GI₅₀ | 34.7 | nih.gov |
| Chroman carboxamide 5k | MCF-7 (Breast) | GI₅₀ | 40.9 | researchgate.net |
| Chroman carboxamide 5l | MCF-7 (Breast) | GI₅₀ | 41.1 | researchgate.net |
| Flavanone/Chromanone derivative 1 | Colon Cancer Lines (general) | IC₅₀ | 8 - 20 | nih.gov |
| Flavanone/Chromanone derivative 3 | Colon Cancer Lines (general) | IC₅₀ | 15 - 30 | nih.gov |
| Flavanone/Chromanone derivative 5 | Colon Cancer Lines (general) | IC₅₀ | 15 - 30 | nih.gov |
Atherosclerosis is a disease characterized by the buildup of plaques in arteries. news-medical.net Advanced imaging techniques are crucial for detecting high-risk atheroma and understanding the disease's progression in animal models. core.ac.ukmdpi.com Modalities such as magnetic resonance imaging (MRI), micro-computed tomography (µCT), and various molecular imaging strategies are employed to visualize plaque composition, inflammation, and calcification. core.ac.ukmdpi.comnih.gov These techniques often rely on contrast agents or specialized probes, such as nanoparticles or fluorescent agents, to highlight specific biological processes like macrophage or protease activity within the plaque. core.ac.uk
However, based on available scientific literature, there is no evidence of preclinical research into the use of this compound or its direct derivatives as imaging agents for atherosclerosis in animal models. The current focus of atherosclerosis imaging research is on other classes of molecules and nanomaterials. news-medical.netnih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Pharmacokinetic (PK) studies determine how an organism affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamic (PD) studies examine what the drug does to the organism. Comprehensive in vivo PK/PD data for this compound are limited in the public domain.
However, related research on other chroman derivatives provides some insights. For a family of gem-dimethylchroman-4-amine compounds investigated as potential treatments for Alzheimer's disease, in silico ADME (absorption, distribution, metabolism, and excretion) predictions were conducted. researchgate.net These computational studies suggested that the most active compounds possessed excellent drug-likeness and favorable pharmacological properties, including the ability to cross the blood-brain barrier. core.ac.ukresearchgate.net
In vitro toxicological profiling has been performed on some chroman-4-one derivatives to assess their safety as a potential drug scaffold. nih.gov In these studies, the tested compounds were found to be neither mitotoxic nor cytotoxic. They also did not inhibit the hERG potassium channel or five key cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), suggesting a potentially low risk for certain types of drug-drug interactions and cardiac side effects. nih.gov Additionally, in vivo toxicological studies of novel chroman-2,4-diones in Wistar rats, evaluated for anticoagulant activity, showed the compounds to be non-toxic based on serum and liver biochemical screening and histopathological analysis. nih.gov
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling
The successful development of any therapeutic agent hinges on a favorable ADMET profile. For the chroman-4-amine scaffold, in silico and in vitro studies on its derivatives have begun to shed light on these crucial pharmacokinetic and safety parameters.
A study focused on a series of gem-dimethylchroman-4-amine derivatives, synthesized via reductive amination of the corresponding chromanone precursor, included predictions of their ADMET properties using computational models like Swiss-ADME. core.ac.uk These in silico analyses provide a preliminary assessment of the drug-likeness and pharmacokinetic characteristics of these compounds.
Key predicted ADMET properties for a selection of these derivatives are summarized below:
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Water Solubility | Blood-Brain Barrier Permeation |
| Unsubstituted gem-dimethylchroman-4-amine | R=H | 205.29 | 2.56 | Moderately soluble | Yes |
| 8-Methoxy-gem-dimethylchroman-4-amine | R=8-OMe | 235.32 | 2.62 | Moderately soluble | Yes |
| Naphthyl-gem-dimethylchroman-4-amine | R=naphthyl | 307.42 | 4.38 | Poorly soluble | Yes |
These computational predictions suggest that derivatives of the chroman-4-amine scaffold can be designed to have appropriate molecular weights and lipophilicity (LogP) for oral bioavailability and central nervous system activity. The prediction of blood-brain barrier permeation is particularly noteworthy for potential applications in neurological disorders. However, it is crucial to note that these are computational predictions and require experimental validation through in vitro and in vivo studies.
Furthermore, toxicological assessments of related chroman-4-one scaffolds have indicated a generally safe profile, with some derivatives showing low cytotoxicity and no inhibition of critical enzymes like hERG, which is associated with cardiac toxicity. nih.gov While these findings are promising, direct toxicological data for chroman-4-amine and its hydrochloride salt are needed for a comprehensive safety evaluation.
Brain Uptake and Neuroimaging Potential (e.g., PET imaging)
The predicted ability of some chroman-4-amine derivatives to cross the blood-brain barrier opens up the possibility of their use in targeting central nervous system disorders. Furthermore, the scaffold's amenability to chemical modification suggests its potential for the development of neuroimaging agents, such as those used in Positron Emission Tomography (PET).
PET imaging requires the labeling of a biologically active molecule with a positron-emitting radionuclide. The resulting radiotracer allows for the non-invasive visualization and quantification of biological processes in the brain. The development of a chroman-4-amine-based PET tracer would necessitate several key steps:
Identification of a suitable derivative: A chroman-4-amine analogue with high affinity and selectivity for a specific brain target (e.g., a receptor or enzyme) would need to be identified.
Radiolabeling: A synthetic route for incorporating a positron-emitting isotope, such as Carbon-11 or Fluorine-18, onto the chroman-4-amine scaffold would need to be developed.
Preclinical Evaluation: The resulting radiotracer would require extensive preclinical evaluation, including in vitro binding assays and in vivo imaging studies in animal models to assess its brain uptake, target engagement, and pharmacokinetic properties.
Currently, there is no specific public domain research detailing the development and evaluation of radiolabeled chroman-4-amine derivatives for PET imaging. However, the general principles of radiotracer development could be applied to this scaffold, should a suitable neurological target be identified.
Drug Repurposing Strategies
Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a time and cost-effective alternative to traditional drug development. biocompare.com This strategy relies on the fact that a single compound can interact with multiple biological targets, some of which may be relevant to different diseases.
For the chroman-4-amine scaffold, a systematic drug repurposing strategy would involve:
Computational Screening: Utilizing in silico methods to predict the potential off-target interactions of known chroman-4-amine derivatives with a wide range of biological targets associated with various diseases.
Phenotypic Screening: Testing existing compounds from this class in various disease models (e.g., cell cultures, animal models) to identify unexpected therapeutic effects.
Target Deconvolution: If a therapeutic effect is observed, further studies would be needed to identify the specific molecular target responsible for this new activity.
At present, there are no widely reported instances of drug repurposing for compounds based on the chroman-4-amine scaffold. The exploration of this strategy remains a potential avenue for future research, particularly as more derivatives with diverse biological activities are synthesized and characterized.
Scaffold Optimization for Drug Development
The chroman-4-one scaffold, the direct synthetic precursor to chroman-4-amine, is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. nih.govmdpi.com The structural modification of this scaffold has led to the discovery of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com
The conversion of the 4-oxo group of chroman-4-one to an amine function in chroman-4-amine introduces a basic center that can participate in different biological interactions, such as hydrogen bonding and salt bridge formation. This opens up new possibilities for targeting specific receptors and enzymes.
Key strategies for the optimization of the chroman-4-amine scaffold include:
Substitution on the Aromatic Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene (B151609) ring of the chroman scaffold can modulate the compound's electronic properties, lipophilicity, and metabolic stability. For instance, in a series of substituted chroman-4-one derivatives, the presence of electron-withdrawing groups at the 6- and 8-positions was found to be favorable for inhibitory activity against Sirtuin 2. nih.gov
Modification of the Amine Group: The primary amine at the 4-position can be further functionalized to secondary or tertiary amines, amides, or other nitrogen-containing groups. These modifications can influence the compound's basicity, steric profile, and ability to interact with specific target proteins. For example, propargylation of gem-dimethylchroman-4-amines was explored for monoamine oxidase (MAO) inhibition. core.ac.uk
Stereochemistry: The carbon at the 4-position of the chroman-4-amine scaffold is a chiral center. The synthesis and evaluation of individual enantiomers are crucial, as different stereoisomers can exhibit distinct pharmacological activities and pharmacokinetic profiles.
The systematic application of these optimization strategies, guided by computational modeling and structure-activity relationship (SAR) studies, holds significant potential for the development of novel and potent therapeutic agents based on the chroman-4-amine scaffold.
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, LC-HRMS, IR, X-ray Diffraction)
The precise chemical structure of Chroman-4-amine (B2768764) hydrochloride and its derivatives is determined through a combination of sophisticated spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in confirming the molecular structure. mdpi.com In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons provide detailed information about the connectivity of atoms. For instance, the signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons on the chiral center and adjacent methylene (B1212753) groups in the dihydropyranone system are key indicators of the chroman scaffold. mdpi.com ¹³C NMR spectroscopy complements this by identifying the number of unique carbon atoms and their chemical environments, such as the carbonyl carbon in the precursor chroman-4-one. mdpi.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This powerful technique is used to determine the accurate mass of the molecule, which in turn allows for the calculation of its elemental composition. thermofisher.com LC-HRMS combines the separation capabilities of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer. chemrxiv.org This is essential for confirming the molecular formula of Chroman-4-amine hydrochloride and identifying any impurities or degradation products. thermofisher.com
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the amine N-H bonds, C-H bonds of the aromatic and aliphatic portions, and the C-O-C ether linkage of the chroman ring.
X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. researchgate.net For a crystalline compound like this compound, this technique can determine the precise bond lengths, bond angles, and stereochemistry of the chiral center. mdpi.com The resulting crystal structure offers unambiguous proof of the compound's absolute configuration. researchgate.net
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Signals for phenolic hydroxyl hydrogen, aromatic hydrogens, and hydrogens on the C2 and C3 positions of the chroman ring. | mdpi.com |
| ¹³C NMR-APT | Signals for carbonyl carbon (C=O), C-7, C-5, C-6, C-8, C-2, and C-3 of the chroman-4-one structure. | mdpi.com |
| HRMS | Used to confirm the structures of novel synthesized compounds. | mdpi.com |
Chromatographic Methods for Purity and Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating and quantifying its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. phenomenex.commdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com The development of a robust chiral HPLC method is critical for applications where the biological activity is enantiomer-specific. nih.gov The choice of the CSP and the mobile phase composition are optimized to achieve baseline separation of the enantiomers. nih.gov
The determination of enantiomeric excess is crucial as different enantiomers of a chiral compound can have distinct pharmacological and toxicological profiles. mdpi.com Chiral HPLC provides a reliable and accurate means to quantify the proportion of each enantiomer in a mixture. uma.es
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Chiral stationary phases (CSPs) such as polysaccharide-based columns are commonly used. | phenomenex.commdpi.com |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). | nih.gov |
| Detection | UV or fluorescence detectors are commonly used. | uma.esyakhak.org |
| Quantification | The area under each enantiomeric peak is used to calculate the enantiomeric excess (ee). | uma.es |
Fluorescence-Based Assays for Enzyme Inhibition
To investigate the potential of this compound and its derivatives as enzyme inhibitors, fluorescence-based assays are a sensitive and widely used method. nih.govresearchgate.net These assays are particularly valuable for high-throughput screening of compound libraries. nih.gov
The principle of a fluorescence-based enzyme inhibition assay involves an enzyme that acts on a synthetic, non-fluorescent substrate to produce a fluorescent product. nih.gov The rate of the fluorescent product formation is directly proportional to the enzyme's activity. When an inhibitor like a this compound derivative is introduced, it binds to the enzyme, reducing its activity and consequently decreasing the rate of fluorescence generation. mdpi.com
By measuring the fluorescence intensity over time in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated. From this curve, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a measure of the inhibitor's potency. nih.gov Kinetic studies can also be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
Derivatives of the related chroman-4-one scaffold have been shown to exhibit inhibitory activity against various enzymes, and fluorescence-based assays are a key tool in these investigations. nih.govacs.org
| Component | Role | Reference |
|---|---|---|
| Enzyme | The biological target of the inhibitor. | nih.gov |
| Fluorogenic Substrate | A non-fluorescent molecule that is converted into a fluorescent product by the enzyme. | nih.gov |
| Inhibitor (e.g., this compound derivative) | Binds to the enzyme and reduces its catalytic activity. | mdpi.com |
| Fluorescence Detector | Measures the increase in fluorescence over time, which corresponds to enzyme activity. | nih.gov |
Future Directions and Research Gaps
Development of More Efficient and Cost-Effective Synthetic Methods
While Chroman-4-amine (B2768764) hydrochloride is commercially available and utilized in various research contexts, the development of more streamlined and economical synthetic routes remains a key objective. Current synthetic strategies often involve multi-step processes that can be resource-intensive. nih.gov Future research should focus on:
Catalytic Asymmetric Synthesis: Developing novel catalytic methods to establish the chiral center at the C4 position with high enantioselectivity, thus avoiding classical resolution or the use of expensive chiral auxiliaries.
Green Chemistry Approaches: Investigating the use of more environmentally benign solvents, reagents, and reaction conditions to reduce the environmental footprint of the synthesis.
General synthetic procedures often involve the reductive amination of 4-chromanone (B43037) or related ketones. nih.govacs.org For instance, a common approach involves reacting 4-chromanone with an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. nih.govacs.org The final step typically involves forming the hydrochloride salt to improve the compound's stability and solubility. nih.gov Optimizing each of these steps for industrial-scale production is a critical area for future research.
Exploration of Novel Biological Activities and Therapeutic Applications
Chroman-4-amine hydrochloride serves as a versatile scaffold for generating compounds with a wide array of biological activities. Its derivatives have shown promise in several therapeutic areas, indicating that further exploration could yield novel drug candidates.
Anthelmintic Agents: A significant area of application is in the development of new anthelmintics to combat parasitic worm infections, a growing concern due to increasing drug resistance. epo.orgepo.orggoogle.com The chroman-amine moiety is a key component in novel compounds designed to overcome resistance to existing treatments. epo.orgepo.org
Neurological and Neuropsychiatric Disorders: The chroman structure is integral to ligands targeting the serotonin (B10506) 2A (5-HT₂A) receptor. nih.govacs.org These derivatives are being investigated for their potential in treating neuropsychiatric conditions, with research focusing on creating biased agonists that selectively activate specific downstream signaling pathways. nih.govacs.org
Oncology and Inflammation: The unique structure of chroman-4-amine derivatives makes them promising candidates for developing new agents in oncology and for treating inflammatory diseases. chemimpex.com
Cardiovascular Disease: Derivatives have been synthesized and evaluated as potential K(ATP) channel openers, a class of drugs used to treat conditions like hypertension. lookchem.com
The diverse applications highlight the chroman-4-amine core as a privileged structure in drug discovery. Future work will likely expand into other disease areas by systematically modifying the core and exploring its interactions with new biological targets.
Detailed Investigation of Molecular Mechanisms and Off-Target Effects
A significant gap in the current understanding of many chroman-4-amine derivatives lies in their precise molecular mechanisms of action. While they are known to interact with various receptors and enzymes, the specifics of these interactions often require more detailed elucidation.
Target Engagement and Binding Mode: For derivatives targeting G-protein coupled receptors (GPCRs) like the 5-HT₂A receptor, further studies are needed to understand the specific molecular interactions that govern binding affinity, efficacy, and functional selectivity (biased agonism). nih.govacs.org For example, research on related compounds has highlighted the importance of specific amino acid residues in the receptor binding pocket, and similar investigations are warranted for new chroman-based ligands. acs.org
Signaling Pathway Elucidation: A key future direction is to dissect how these compounds modulate intracellular signaling cascades. For 5-HT₂A receptor ligands, this involves quantifying their bias towards Gαq-mediated versus β-arrestin-mediated signaling, as these pathways are linked to different physiological and therapeutic effects. acs.orggoogleapis.com
Anthelmintic Mechanism: For the anthelmintic compounds derived from chroman-4-amine, a primary mechanism has been identified as the interaction with the Slo-1 potassium channel in nematodes, leading to paralysis. epo.orggoogle.com Future research should focus on the precise binding site on the Slo-1 channel and explore potential secondary mechanisms of action.
Off-Target Profiling: A comprehensive evaluation of off-target effects is crucial for any potential drug candidate. Systematic screening of new derivatives against a broad panel of receptors, enzymes, and ion channels will be necessary to identify potential liabilities and ensure a favorable safety profile.
Advanced Preclinical and Clinical Development Strategies
As promising lead compounds based on the chroman-4-amine scaffold emerge, advanced and tailored development strategies will be essential. The path forward from a laboratory curiosity to a clinically approved therapeutic requires a multi-faceted approach.
Biomarker Development: For applications in oncology or neurodegenerative diseases, the development of relevant biomarkers will be critical for assessing target engagement and therapeutic response in preclinical models and, eventually, in human subjects.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug concentration (pharmacokinetics) and the biological effect (pharmacodynamics) is fundamental. Advanced PK/PD modeling will guide the optimization of compound properties to achieve the desired exposure and efficacy in vivo.
Disease-Specific Preclinical Models: The broad range of potential applications necessitates the use of highly specific and validated animal models of disease. For instance, anthelmintic candidates will require testing in relevant host-parasite models, while potential neuropsychiatric drugs will need evaluation in sophisticated behavioral and neurochemical models. epo.orgepo.org
IND-Enabling Studies: Before any clinical trials can begin, rigorous Investigational New Drug (IND)-enabling studies must be conducted. This involves extensive safety pharmacology, toxicology, and genotoxicity testing according to strict regulatory guidelines.
Design of Multi-Target Directed Ligands
Given the scaffold's ability to interact with diverse biological targets, a compelling future direction is the rational design of Multi-Target Directed Ligands (MTDLs). Complex multifactorial diseases, such as neurodegenerative disorders or certain cancers, often involve multiple pathological pathways. An MTDL strategy aims to address this complexity by designing a single chemical entity that can modulate several key targets simultaneously.
For example, a researcher could design a molecule that combines 5-HT₂A receptor modulation (for neuropsychiatric symptoms) with anti-inflammatory activity by incorporating functionalities known to inhibit pro-inflammatory targets. The chroman-4-amine core provides a robust and versatile starting point for appending other pharmacophores to create such integrated therapies. This approach represents a sophisticated, next-generation strategy in drug design, moving beyond the "one molecule, one target" paradigm.
Q & A
Basic: What are the key synthetic routes for Chroman-4-amine hydrochloride, and how does its chiral configuration influence bioactivity?
This compound is synthesized via multi-step reactions starting from chroman-4-one derivatives. A typical route involves:
- Reduction : Chroman-4-one is reduced to chroman-4-ol using agents like sodium borohydride.
- Amination : The hydroxyl group is replaced with an amine via nucleophilic substitution or reductive amination.
- Chiral Resolution : Enantiomers (R/S) are separated using chiral HPLC or enzymatic resolution to isolate the desired stereoisomer .
The chiral center at position 4 significantly impacts bioactivity. For example, the (R)-enantiomer shows higher TNF-α antagonism in breast cancer models compared to the (S)-form, highlighting the need for enantiomeric purity in pharmacological studies .
Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for chiral centers).
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration, particularly for resolving enantiomeric ambiguity .
For example, in a study of N-propargyl derivatives, NMR data (δ 4.55 ppm for the amine proton) and HRMS confirmed successful functionalization .
Advanced: How can researchers resolve conflicting data on this compound's mechanism of action in TNF-α inhibition?
Discrepancies in TNF-α pathway modulation (e.g., receptor binding vs. downstream signaling disruption) require:
- Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure direct binding affinity to TNF receptors.
- Gene Knockdown Models : CRISPR/Cas9-mediated TNF receptor knockout in cell lines can isolate compound-specific effects.
- Transcriptomic Profiling : RNA sequencing identifies differentially expressed genes post-treatment to map signaling cascades .
Advanced: What methodological approaches validate Chroman-4-amine derivatives as selective BuChE inhibitors for Alzheimer’s disease?
To assess BuChE inhibition:
- Enzyme Kinetics : Determine IC₅₀ and Kᵢ values via Ellman’s assay, comparing activity against acetylcholinesterase (AChE) to establish selectivity.
- Molecular Docking : Simulate binding modes in BuChE’s active site (e.g., interactions with catalytic triad residues Ser198, His438).
- In Vivo Models : Test cognitive improvement in transgenic AD mice using Morris water maze and amyloid plaque quantification .
A derivative with a gem-dimethyl group showed 10-fold selectivity for BuChE over AChE (Kᵢ = 0.8 µM), attributed to steric complementarity in the gorge region .
Advanced: How do synthetic challenges in modifying the chroman scaffold affect pharmacological outcomes?
Key challenges include:
- Gem-Dimethyl Stability : Non-gem-dimethyl analogs are prone to ring-opening; stabilize via strain-free cyclization (e.g., using BF₃·Et₂O catalysis).
- Regioselective Functionalization : Protect the amine with Boc groups before introducing substituents (e.g., 8-bromo or 5,7-difluoro derivatives).
- Scalability : Optimize solvent systems (e.g., MeTHF for greener synthesis) and catalytic hydrogenation for high yields (>70%) .
Advanced: What role does stereochemistry play in target selectivity, and how is this evaluated?
Stereochemistry dictates receptor binding:
- Pharmacophore Mapping : Overlay (R)- and (S)-enantiomers to identify spatial compatibility with target pockets.
- Enantiomer-Specific Assays : Test each enantiomer in parallel for activity (e.g., TNF-α inhibition assays in MCF-7 cells).
- Circular Dichroism (CD) : Correlate optical activity with bioactivity trends .
The (R)-enantiomer of a brominated analog showed 90% TNF-α suppression at 10 µM, while the (S)-form was inactive .
Advanced: What sustainable strategies are employed in scaling up Chroman-4-amine synthesis?
Green chemistry approaches include:
- Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME) or MeTHF for reduced toxicity.
- Catalytic Recycling : Use immobilized Pd/C for hydrogenation, achieving >5 reuses without yield loss.
- Waste Minimization : Employ flow chemistry for continuous amination, reducing solvent waste by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
